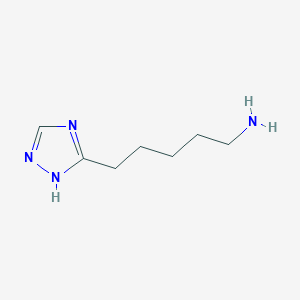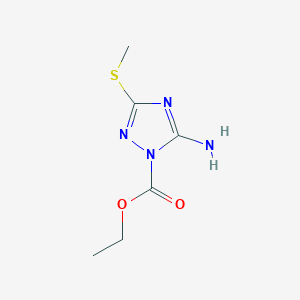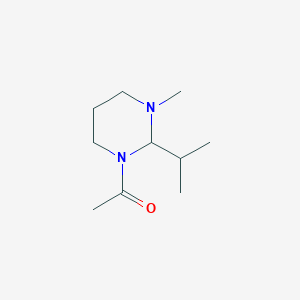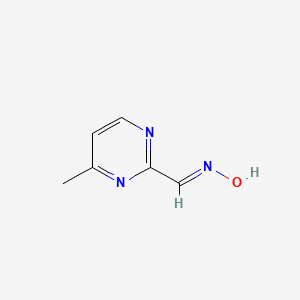
((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of sulfur atoms in its structure adds to its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with suitable diketones or aldehydes under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Thiolates or alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various thioether derivatives.
Applications De Recherche Scientifique
2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atoms in the structure may play a crucial role in forming covalent bonds with target proteins, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Imidazole derivatives: Compounds like 1,3-diazole and its derivatives share the imidazole ring structure.
Pyridazine derivatives: Compounds such as pyridazine and its derivatives have similar ring structures.
Uniqueness: 2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid is unique due to the combination of imidazole and pyridazine rings with sulfur atoms. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
3438-83-3 |
|---|---|
Formule moléculaire |
C7H6N4O2S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-[(7-sulfanylidene-3,6-dihydroimidazo[4,5-d]pyridazin-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H6N4O2S2/c12-3(13)1-15-7-5-4(8-2-9-5)6(14)10-11-7/h2H,1H2,(H,8,9)(H,10,14)(H,12,13) |
Clé InChI |
NLCWSOBKBUWBCY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NNC2=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


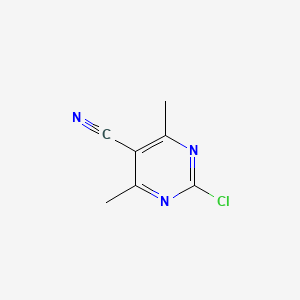
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
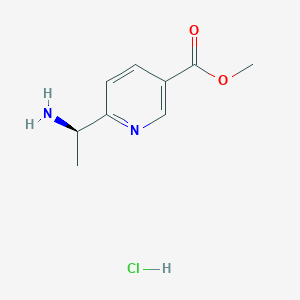
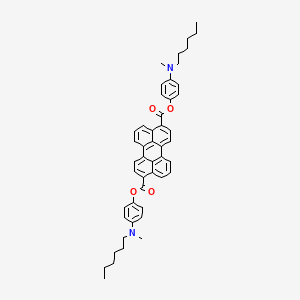
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
